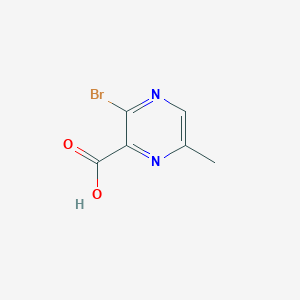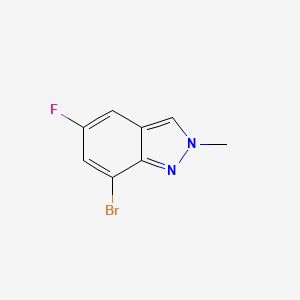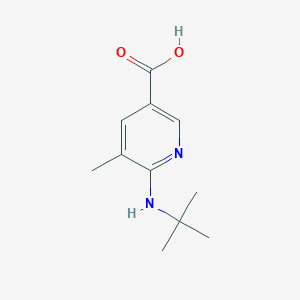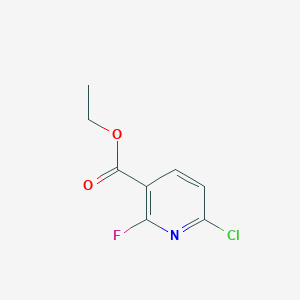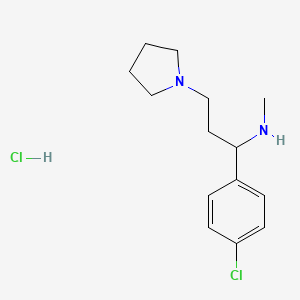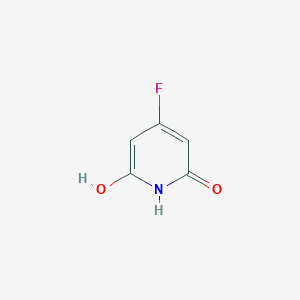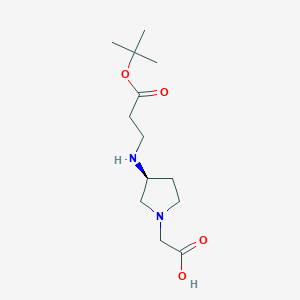
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the tert-butoxy group and the acetic acid moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)propanoic acid
- (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, (S)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(3S)-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)4-6-14-10-5-7-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
ZDZVECOQBMRCOQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCN[C@H]1CCN(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCN(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


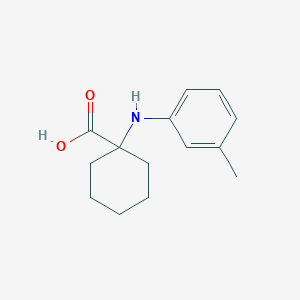
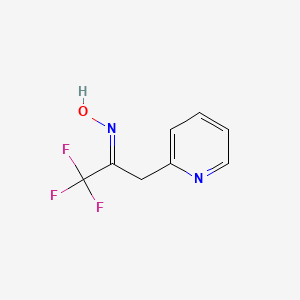
![3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
